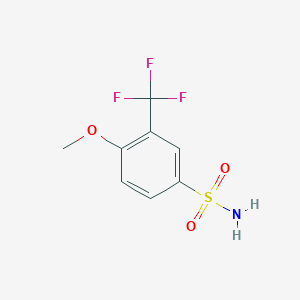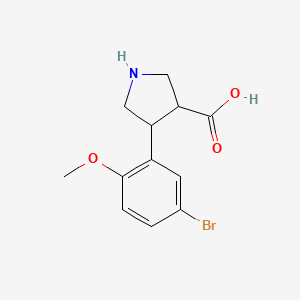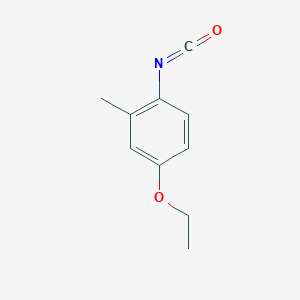
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate typically involves the reaction of 3-methyl-2-furylmethanol with a suitable esterifying agent. One common method is the esterification of 3-methyl-2-furylmethanol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.
作用机制
The mechanism of action of Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Bis(2-methyl-3-furyl) disulfide: Another furan derivative with distinct sulfur-containing functional groups.
Rosefuran: A furan compound with a similar aromatic structure but different substituents.
Uniqueness
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate is unique due to its specific ester functional group and the presence of a methyl group on the furan ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
属性
| 5896-38-8 | |
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3 |
InChI 键 |
LEKRUJWIMHVVTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC=C1)C(=O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
